dimethyl 1-cyclohexyl-4-(2,3-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-cyclohexyl-4-(2,3-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3703506
CAS Number:
Molecular Formula: C23H29NO6
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of DHPs, including derivatives similar to the compound , is commonly achieved through the Hantzsch reaction. [, ] This reaction involves condensing an aldehyde, a β-ketoester, and an amine source (usually ammonia or an ammonium salt) under various conditions. [, ] The specific substituents on the final DHP molecule are determined by the choice of starting materials. For example, using cyclohexanecarbaldehyde would lead to a cyclohexyl group at the 1-position, while 2,3-dimethoxybenzaldehyde would introduce the 2,3-dimethoxyphenyl group at the 4-position. []

Physical and Chemical Properties Analysis
  • Cardiovascular Diseases: DHPs are commonly used as antihypertensive drugs, as their vasodilatory effects can lower blood pressure. [] They are also used in treating angina and other cardiovascular conditions. []

  • Anticonvulsant Activity: Some DHP derivatives have shown promising anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy. []

  • Neuroprotective Effects: Certain DHPs have demonstrated neuroprotective properties in experimental models of stroke and other neurodegenerative diseases. []

Future Directions
  • Structure-Activity Relationship (SAR) Studies: Investigating how different substituents on the dihydropyridine ring affect the compound's potency, selectivity, and pharmacological profile. [] This could involve synthesizing a library of analogs with variations in the ester, aryl, and cyclohexyl groups.

  • Mechanism of Action Elucidation: Determining the precise mechanism of action of this specific DHP derivative, particularly if it exhibits activities beyond calcium channel antagonism. [] This could involve identifying its molecular targets and characterizing its binding interactions.

  • Drug Delivery Systems: Exploring novel drug delivery systems, such as nanoparticles or liposomes, to improve the compound's bioavailability, target specificity, and therapeutic efficacy. []

Bis(cyclohexyl)-1,4-Dihydro-2,6-Dimethyl-4-(1-Methyl-5-Nitro-Imidazol-2-Yl)-3,5-Pyridinedicarboxylates (NP1)

    Compound Description: NP1, a nifedipine analog, was synthesized and its solubility in supercritical carbon dioxide was investigated across various temperatures and pressures. This research aimed to explore supercritical fluid technology for pharmaceutical applications, particularly for poorly soluble drugs. []

Bis(cyclohexylmethyl)-1,4-Dihydro-2,6-Dimethyl-4-(1-Methyl-5-Nitro-Imidazol-2-Yl)-3,5-Pyridinedicarboxylates (NP2)

    Compound Description: Similar to NP1, NP2 is a nifedipine analog synthesized and studied for its solubility properties in supercritical carbon dioxide. The study aimed to assess the impact of varying alkyl chain lengths on the DHP structure and its subsequent effect on solubility in supercritical fluids. []

    Relevance: NP2, belonging to the nifedipine analog class like the target compound and NP1, shares the core DHP structure and substitutions at positions 3 and 5 with dimethyl 1-cyclohexyl-4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate. The key difference lies in the alkyl chain length attached to the cyclohexyl group at position 1 and the substitution at position 4. NP2 features a cyclohexylmethyl group, while the target compound has a cyclohexyl group. Additionally, NP2 has a 1-methyl-5-nitro-imidazol-2-yl group at position 4, unlike the target compound's 2,3-dimethoxyphenyl group. These variations allow for insights into structure-property relationships within the DHP class. [] (https://www.semanticscholar.org/paper/e87cd98b3182fb05d6b3589bb34a28487c7f9429)

Bis(2-Cyclohexylethyl)-1,4-Dihydro-2,6-Dimethyl-4-(1-Methyl-5-Nitro-Imidazol-2-Yl)-3,5-Pyridinedicarboxylates (NP3), Bis(3-Cyclohexylpropyl)-1,4-Dihydro-2,6-Dimethyl-4-(1-Methyl-5-Nitro-Imidazol-2-Yl)-3,5-Pyridinedicarboxylates (NP4), and Bis(4-Cyclohexylbutyl)-1,4-Dihydro-2,6-Dimethyl-4-(1-Methyl-5-Nitro-Imidazol-2-Yl)-3,5-Pyridinedicarboxylates (NP5)

    Compound Description: These three compounds are nifedipine analogs synthesized and analyzed for their solubility behavior in supercritical carbon dioxide. The research aimed to understand the relationship between alkyl chain length modifications on the DHP structure and their impact on solubility in supercritical fluids. []

    Relevance: NP3, NP4, and NP5 belong to the nifedipine analog group, similar to the target compound, NP1, and NP2. They share the core DHP structure, the ester groups at positions 3 and 5, and the 1-methyl-5-nitro-imidazol-2-yl group at position 4. The primary distinction lies in the alkyl chain length connecting the cyclohexyl group to the nitrogen at position 1. While the target compound has a cyclohexyl group directly attached, these analogs feature 2-cyclohexylethyl, 3-cyclohexylpropyl, and 4-cyclohexylbutyl groups, respectively. [] (https://www.semanticscholar.org/paper/e87cd98b3182fb05d6b3589bb34a28487c7f9429)

3-Alkyl 5-Isopropyl 4-Aryl-1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxylates

    Compound Description: This series of DHP derivatives was synthesized and evaluated for their calcium channel antagonist (CCA) and anticonvulsant activities. The researchers explored the impact of various substituents at the C-3 alkyl ester position and the C-4 phenyl ring on biological activity. []

    Relevance: These compounds are structurally related to dimethyl 1-cyclohexyl-4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate. They share the core 1,4-dihydropyridine ring and the presence of two ester groups at positions 3 and 5. While the target compound has methyl esters, these analogs have varying alkyl groups at position 3. Furthermore, the target compound features a cyclohexyl group at position 1, whereas these analogs have an isopropyl group at position 5. These structural variations provide insights into the structure-activity relationships within the DHP class, particularly regarding CCA and anticonvulsant properties. [] (https://www.semanticscholar.org/paper/935b40b0538f63e4ac4788c057e9bd54ecf262bf)

3-(Hydroxyalkyl) 5-Alkyl 1,4-Dihydro-2,6-Dimethyl-4-Aryl-3,5-Pyridinedicarboxylates (11-15)

    Compound Description: These DHP derivatives, synthesized using a modified Hantzsch reaction, served as precursors for developing valproate, valerate, and 1-methyl-1,4-dihydropyridyl-3-carbonyloxy ester derivatives. These derivatives were designed as potential prodrugs and evaluated for their CCA and anticonvulsant activities. []

    Relevance: This series of DHP derivatives is closely related to dimethyl 1-cyclohexyl-4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, sharing the core DHP structure, the presence of an ester group at position 5, and a substituted phenyl ring at position 4. The key difference lies in the substituents at positions 1 and 3. The target compound has a cyclohexyl group and a methyl ester at positions 1 and 3, respectively, while these analogs feature alkyl groups at position 5 and a hydroxyalkyl group esterified at position 3. Despite these variations, the shared structural elements suggest that the target compound might exhibit similar biological activities, such as CCA or anticonvulsant properties, as observed in this series. [] (https://www.semanticscholar.org/paper/715f05c5aa644389d47422cea8f38131fbdea7c0)

Properties

Product Name

dimethyl 1-cyclohexyl-4-(2,3-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-cyclohexyl-4-(2,3-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C23H29NO6/c1-27-19-12-8-11-16(21(19)28-2)20-17(22(25)29-3)13-24(14-18(20)23(26)30-4)15-9-6-5-7-10-15/h8,11-15,20H,5-7,9-10H2,1-4H3

InChI Key

MFMGVSBKFKFDKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=CN(C=C2C(=O)OC)C3CCCCC3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.